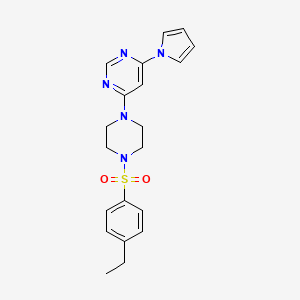

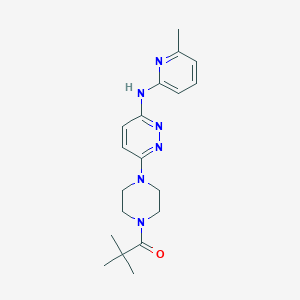

![molecular formula C16H14N2O2S2 B2919035 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate CAS No. 1396628-20-8](/img/structure/B2919035.png)

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including a thiazole ring, an azetidine ring, and a carboxylate group . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, thiazole derivatives can be synthesized through the reaction of 2-aminothiophenol with α-haloketones .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an azetidine ring, and a carboxylate group . The thiazole ring is a five-membered ring containing one sulfur and one nitrogen atom .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Pharmacological Evaluation

A study detailed the preparation of compounds including azetidinones and thiazolidinones through reactions involving Schiff base derivatives, facilitated by microwave and conventional methods. These compounds were screened for their antibacterial and antifungal activities, showing significant activity against various strains including Staphylococcus aureus, Escherichia coli, and Candida albicans (K. Mistry & K. R. Desai, 2006).

Antimicrobial Activities of Functionalised Compounds

Another research synthesized biologically active derivatives exhibiting significant activities against bacterial and fungal strains. This work underscores the potential of such compounds in addressing antimicrobial resistance (M. Babu, K. Pitchumani, & P. Ramesh, 2013).

Azetinone Formation Studies

Investigations into the formation of azetinone from β-lactam-4-ylidene reveal insights into the mechanistic pathways of such transformations, contributing to the understanding of heterocyclic chemistry and potential pharmaceutical applications (M. Zoghbi & J. Warkentin, 1992).

Synthesis of Azetidine Derivatives for Carbapenem

A practical synthesis method for azetidine derivatives aimed at the production of an orally active carbapenem, highlighting the importance of such compounds in developing new antibiotics with high bioavailability (T. Isoda et al., 2006).

Antibacterial Evaluation of Azetidinone Derivatives

Research into the synthesis and antibacterial evaluation of azetidinone derivatives based on 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against certain bacterial strains, showcasing the therapeutic potential of such compounds (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-10-3-2-4-13-14(10)17-16(22-13)18-7-12(8-18)20-15(19)11-5-6-21-9-11/h2-6,9,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKYNYYAEJLBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

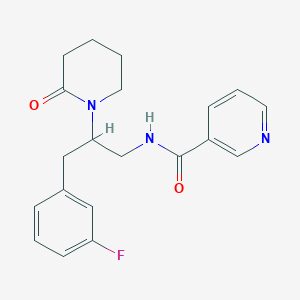

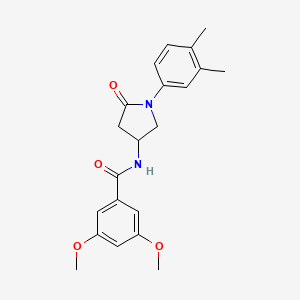

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

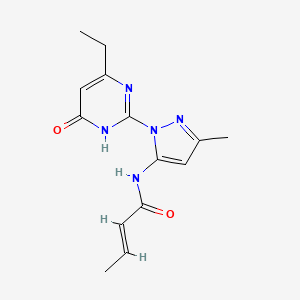

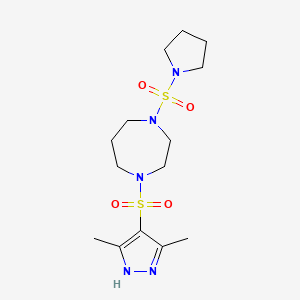

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)

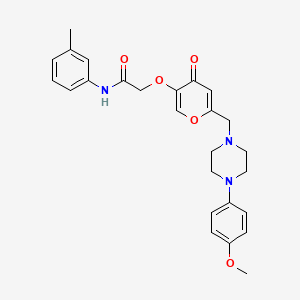

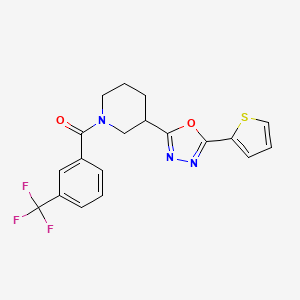

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)

![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)